3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
CAS No.: 1390655-09-0
Cat. No.: VC3404076
Molecular Formula: C7H15Br2N
Molecular Weight: 273.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1390655-09-0 |
|---|---|
| Molecular Formula | C7H15Br2N |
| Molecular Weight | 273.01 g/mol |
| IUPAC Name | 3-(bromomethyl)-1-ethylpyrrolidine;hydrobromide |
| Standard InChI | InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | DDQCVCPWGZSICV-UHFFFAOYSA-N |
| SMILES | CCN1CCC(C1)CBr.Br |
| Canonical SMILES | CCN1CCC(C1)CBr.Br |
Introduction
Chemical Properties
Physical and Structural Characteristics
Table 1: Physical Properties of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
| Property | Value |
|---|---|
| Molecular Formula | C7H15Br2N |
| Molecular Weight | 273.0087 g/mol |
| Monoisotopic Mass | 270.957124 |
| CAS Number | 1390655-09-0 |
| ChemSpider ID | 29313991 |
The structure consists of a pyrrolidine ring containing an ethyl group attached to the nitrogen atom and a bromomethyl group at the 3-position . This arrangement gives the compound its unique chemical reactivity, particularly through the bromomethyl group, which readily participates in substitution reactions. The compound exists as a hydrobromide salt, which affects its solubility and handling properties compared to the free base form.
Structural Identifiers
Several standardized notations are used to represent the structure of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide in chemical databases and literature, facilitating its identification and characterization.
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES | CCN1CCC(C1)CBr.Br |
| InChI | InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
| InChIKey | DDQCVCPWGZSICV-UHFFFAOYSA-N |
These structural identifiers provide standardized representations of the compound's molecular structure, enabling precise identification in chemical databases and facilitating computational analysis of its properties and potential reactivity patterns.
Applications in Research and Chemical Synthesis
Laboratory and Research Applications
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is primarily identified for use as a laboratory chemical for scientific research and development purposes . Its reactive nature makes it valuable in various chemical studies, particularly those involving pyrrolidine derivatives and their transformations.
The compound's official designation for "laboratory chemicals, for scientific research and development only" indicates its specialized role in controlled research environments rather than industrial or consumer applications . In these settings, it serves as a model compound for studying substitution reactions, exploring structure-activity relationships, and developing new synthetic methodologies.
Organic Synthesis Applications
The primary value of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide lies in its utility as a building block in organic synthesis. The presence of the reactive bromomethyl group makes it particularly valuable for introducing the pyrrolidine moiety into more complex molecules.
This compound can participate in various reactions:
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Nucleophilic substitution reactions where the bromomethyl group is replaced with other functional groups
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Coupling reactions to form carbon-carbon or carbon-heteroatom bonds
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Construction of more complex heterocyclic systems
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Synthesis of pharmaceutical intermediates
One noteworthy application mentioned in research involves the use of similar bromomethyl-containing compounds in the synthesis of antipsychotic medications like Remoxipride . The bromomethyl group serves as a reactive handle for further transformations, allowing for the efficient construction of the drug's molecular framework.
Comparison with Similar Compounds
Structural Analogues
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide shares structural similarities with several related compounds, each with distinct properties and applications based on their structural differences.
Table 3: Comparison with Similar Compounds
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide | C7H15Br2N | Reference compound | 1390655-09-0 |
| 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide | C7H15Br2N | Bromomethyl at 2-position | 3494-05-1 |
| 3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide | C8H12Br2N2 | Pyrazole ring with cyclobutyl group | Not provided |
The 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide isomer differs only in the position of the bromomethyl group, being at the 2-position instead of the 3-position. This positional isomerism can significantly affect the compound's reactivity and utility in specific synthetic applications.
The 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide represents a more substantial structural variation, featuring a different heterocyclic ring system (pyrazole instead of pyrrolidine) and a cyclobutyl group instead of an ethyl group. These differences result in distinct chemical properties and potential applications.
Reactivity Differences
The position of the bromomethyl group significantly influences reactivity patterns. In the 3-position (as in our target compound), the bromomethyl group experiences different steric and electronic environments compared to the 2-position isomer, potentially leading to differences in:
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Reaction rates in substitution reactions
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Stereochemical outcomes in asymmetric transformations
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Preferred reaction pathways under various conditions
These differences make each isomer valuable for specific synthetic applications, where the particular reactivity profile matches the requirements of the desired transformation.
Research Significance and Findings
Role in Pharmaceutical Synthesis
Although specific research on 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide itself is limited in the available literature, its structural features suggest significant potential in pharmaceutical synthesis. The pyrrolidine ring is a common structural motif in many bioactive compounds, and the reactive bromomethyl group provides a versatile handle for introducing diverse functionalities.
Research involving similar compounds has demonstrated their utility in synthesizing pharmaceutically active molecules. For example, the search results indicate potential applications in the synthesis of antipsychotic compounds like Remoxipride . In this context, the compound's reactive bromomethyl group enables key transformations necessary for building the structural framework of the drug.
Future Research Directions
Synthetic Methodology Development
Future research on 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide may focus on developing more efficient and selective synthesis methods. Potential areas for investigation include:
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Asymmetric synthesis approaches to obtain enantiomerically pure forms
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Flow chemistry methodologies for continuous production
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Green chemistry approaches with reduced environmental impact
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Catalyst development for more selective bromination
These methodological improvements could enhance both the accessibility and utility of this compound in research and synthetic applications.
Medicinal Chemistry Applications
The structural features of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide make it potentially valuable in medicinal chemistry research. Future studies might explore:
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Development of new pharmaceutical agents based on the pyrrolidine scaffold
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Structure-activity relationship studies of derivatives
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Use as a building block for constructing complex bioactive molecules
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Design of targeted drug delivery systems utilizing the pyrrolidine framework
As medicinal chemistry continues to advance, compounds like 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide may find expanded applications in the development of novel therapeutic agents with improved properties or novel mechanisms of action.
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